Dipentyl ether
Overview
Description
Dipentyl ether, also known as amyl ether or pentyl ether, is an organic compound with the chemical formula [CH₃(CH₂)₄]₂O. It is a colorless liquid with a faint, pleasant odor and is primarily used as a solvent in various chemical reactions. The compound is characterized by its relatively low boiling point of 187-188°C and a density of 0.785 g/mL at 25°C .
Mechanism of Action
Mode of Action
It is formed as one of the major products during the dehydration of pentan-1-ol . .
Biochemical Pathways
Ethers in general are known to undergo cleavage reactions in the presence of strong acids
Pharmacokinetics
Its physical properties, such as a boiling point of 187-188 °C and a density of 0.785 g/mL at 25 °C , suggest that it might have low water solubility and could be distributed in the body through lipophilic compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentyl ether can be synthesized through the dehydration of pentan-1-ol. This reaction typically involves heating pentan-1-ol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the removal of water molecules, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration methods but on a larger scale. The process involves continuous distillation to separate the ether from other by-products and unreacted starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dipentyl ether undergoes several types of chemical reactions, including:
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxidation products, including carboxylic acids and aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Strong acids like hydrochloric acid or sulfuric acid are typically used to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Substitution: Alkyl halides.
Scientific Research Applications
Dipentyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic synthesis reactions due to its ability to dissolve a wide range of organic compounds.
Biology: this compound is used in the extraction and purification of biological molecules.
Medicine: It serves as a solvent in the formulation of pharmaceuticals and in the preparation of certain medicinal compounds.
Industry: The compound is used in the production of perfumes, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Diethyl ether: Another common ether with a lower boiling point and different solubility properties.
Dibutyl ether: Similar in structure but with shorter alkyl chains, leading to different physical and chemical properties.
Uniqueness: Dipentyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of organic compounds. Its relatively higher boiling point compared to other ethers also makes it suitable for reactions requiring higher temperatures .
Properties
IUPAC Name |
1-pentoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-65-2 | |
Record name | Pentyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Amyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipentyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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